ethyl 3-[1-(1H-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate
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Overview
Description
Ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate is a complex organic compound with a molecular formula of C24H20N6O2 and a molecular weight of 424466 This compound is notable for its unique structure, which includes a benzotriazole moiety, a cyano group, and a pyrido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The benzotriazole fragment can be introduced through reactions involving 1H-benzotriazole, which is known for its versatility and stability . The cyano group and the pyrido[1,2-a]benzimidazole core are then incorporated through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could result in derivatives with different substituents on the benzotriazole ring.
Scientific Research Applications
Ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: The compound’s stability and reactivity make it suitable for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, influencing their activity and function . The cyano group and pyrido[1,2-a]benzimidazole core also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-benzotriazole-1-carboxylate 3-oxide: Another benzotriazole derivative with different functional groups, used in various synthetic applications.
Uniqueness
What sets ethyl 3-[1-(1H-1,2,3-benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate apart is its combination of a benzotriazole moiety, a cyano group, and a pyrido[1,2-a]benzimidazole core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H20N6O2 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 3-[1-(benzotriazol-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate |
InChI |
InChI=1S/C24H20N6O2/c1-3-32-22(31)13-12-16-15(2)17(14-25)23-26-18-8-4-6-10-20(18)29(23)24(16)30-21-11-7-5-9-19(21)27-28-30/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
NJQYFTVQGPCOGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
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